2,3,4,5-Tetrabromophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

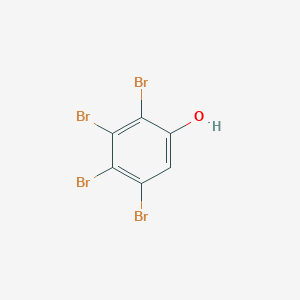

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrabromophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br4O/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZRECGEDVBJPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545726 | |

| Record name | 2,3,4,5-Tetrabromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36313-15-2 | |

| Record name | 2,3,4,5-Tetrabromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3,4,5-Tetrabromophenol from Phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible multi-step synthetic pathway for 2,3,4,5-tetrabromophenol, a polysubstituted aromatic compound of interest in various chemical and pharmaceutical research areas. Due to the highly activating nature of the hydroxyl group on the phenol ring, which directs electrophilic substitution to the ortho and para positions, a direct bromination of phenol to achieve the 2,3,4,5-substitution pattern is not feasible. The immediate product of direct bromination is typically 2,4,6-tribromophenol.[1] Therefore, a strategic approach involving protection of the more reactive sites is necessary to achieve the desired isomer.

This guide details a four-step synthesis strategy:

-

Sulfonation: Protection of the ortho and para positions of phenol via sulfonation to form phenol-2,4-disulfonic acid.

-

Bromination of the Protected Phenol: Introduction of bromine atoms at the meta positions (3 and 5) of the protected phenol.

-

Desulfonation: Removal of the sulfonic acid protecting groups to yield 3,5-dibromophenol.

-

Controlled Bromination: Further bromination of 3,5-dibromophenol to introduce bromine atoms at the 2 and 4 positions, yielding the target this compound.

Logical Pathway for the Synthesis

The following diagram illustrates the logical flow of the proposed synthesis pathway.

Caption: Proposed multi-step synthesis of this compound from phenol.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for each step of the synthesis, along with relevant quantitative data.

Step 1: Synthesis of Phenol-2,4-disulfonic Acid (Sulfonation)

This initial step protects the highly reactive ortho and para positions of the phenol ring.

Experimental Protocol:

A common method for the sulfonation of phenol involves reacting it with concentrated sulfuric acid. To favor the formation of the disubstituted product, an excess of the sulfonating agent and elevated temperatures are typically employed.

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add 1 mole of phenol to 2.5 moles of concentrated sulfuric acid (98%).

-

Heat the mixture to approximately 100-120°C with continuous stirring.

-

Maintain this temperature for 4-6 hours to ensure the completion of the disulfonation. The reaction progress can be monitored by techniques such as HPLC.

-

After cooling, the reaction mixture is poured onto crushed ice to precipitate the phenol-2,4-disulfonic acid.

-

The precipitate is then filtered, washed with cold water, and can be recrystallized from a suitable solvent if further purification is needed.

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (Phenol:H₂SO₄) | 1 : 2.5 | General Knowledge |

| Reaction Temperature | 100-120°C | General Knowledge |

| Reaction Time | 4-6 hours | General Knowledge |

| Expected Yield | >90% | [2][3] |

Step 2: Bromination of Phenol-2,4-disulfonic Acid

With the ortho and para positions blocked, bromine is introduced at the less reactive meta positions.

Experimental Protocol:

-

Dissolve 1 mole of phenol-2,4-disulfonic acid in a suitable solvent, such as glacial acetic acid.

-

Slowly add a solution of 2 moles of bromine in glacial acetic acid to the reaction mixture at room temperature with constant stirring.

-

The reaction is typically allowed to proceed for several hours. The progress can be monitored by observing the disappearance of the bromine color and by analytical techniques like TLC or HPLC.

-

Upon completion, the product, 3,5-dibromo-phenol-2,4-disulfonic acid, can be isolated by pouring the reaction mixture into a large volume of water and collecting the precipitate.

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (Substrate:Br₂) | 1 : 2 | Stoichiometric |

| Solvent | Glacial Acetic Acid | General Knowledge |

| Reaction Temperature | Room Temperature | General Knowledge |

| Expected Yield | Moderate to High | Estimated |

Step 3: Desulfonation of 3,5-Dibromo-phenol-2,4-disulfonic Acid

The sulfonic acid protecting groups are removed to yield 3,5-dibromophenol.

Experimental Protocol:

Desulfonation is essentially the reverse of sulfonation and is typically achieved by hydrolysis in the presence of a strong acid and steam.

-

Suspend the 3,5-dibromo-phenol-2,4-disulfonic acid in dilute sulfuric acid.

-

Heat the mixture to a temperature of 150-200°C.

-

Introduce superheated steam into the reaction mixture. The 3,5-dibromophenol will distill over with the steam.

-

The distillate is collected, and the 3,5-dibromophenol can be separated from the aqueous layer.

-

Further purification can be achieved by recrystallization or distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Reagent | Dilute H₂SO₄, Steam | General Knowledge |

| Reaction Temperature | 150-200°C | General Knowledge |

| Expected Yield | High | Estimated |

Step 4: Controlled Bromination of 3,5-Dibromophenol

The final step involves the bromination of 3,5-dibromophenol to introduce two more bromine atoms at the ortho and para positions relative to the hydroxyl group.

Experimental Protocol:

A controlled bromination is necessary to prevent the formation of pentabromophenol.

-

Dissolve 1 mole of 3,5-dibromophenol in a suitable solvent like carbon tetrachloride or glacial acetic acid.

-

Slowly add a solution of 2 moles of bromine in the same solvent to the reaction mixture at a controlled temperature, typically around 0-5°C, with vigorous stirring.

-

After the addition is complete, the reaction mixture is stirred for an additional period until the reaction is complete, as indicated by analytical monitoring.

-

The solvent is then removed under reduced pressure, and the crude this compound is purified by recrystallization.

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (Substrate:Br₂) | 1 : 2 | Stoichiometric |

| Solvent | Carbon Tetrachloride or Acetic Acid | General Knowledge |

| Reaction Temperature | 0-5°C | General Knowledge |

| Expected Yield | Moderate to High | Estimated |

Experimental Workflow Diagram

The following diagram outlines the key stages of the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

This in-depth technical guide provides a comprehensive overview of a plausible synthetic route to this compound from phenol. The provided experimental protocols and data are based on established chemical principles and analogous reactions, offering a solid foundation for researchers and professionals in the field. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.

References

An In-Depth Technical Guide on 2,3,4,5-Tetrabromophenol (CAS Number: 36313-15-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4,5-Tetrabromophenol (CAS No. 36313-15-2), a halogenated aromatic compound. Due to the limited availability of in-depth research specifically on this isomer, this document consolidates the known physicochemical properties and contextualizes its potential characteristics based on related brominated phenols. A significant portion of publicly accessible data refers to the more commercially prominent "Tetrabromophenol blue" or other isomers, highlighting a notable gap in the scientific literature for this compound. This guide aims to present the available information clearly and to delineate areas where further research is critically needed.

Chemical and Physical Properties

This compound is a polybrominated phenol with the molecular formula C₆H₂Br₄O. Its structure consists of a phenol ring substituted with four bromine atoms at the 2, 3, 4, and 5 positions. The physicochemical properties are crucial for understanding its environmental fate, potential biological interactions, and for the development of analytical methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 36313-15-2 | PubChem[1] |

| Molecular Formula | C₆H₂Br₄O | PubChem[1] |

| Molecular Weight | 409.69 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Phenol, 2,3,4,5-tetrabromo- | N/A |

| Appearance | White to light yellow solid (inferred from related compounds) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Insoluble in water (predicted); Soluble in organic solvents like toluene. | N/A |

| XLogP3 | 4.3 | PubChem[1] |

Synthesis

Historical Synthesis Method

A study by an unspecified author described the formation of this compound by heating 2,3,4,5-tetrabromosalicylic acid with soda lime at 195°C. The product was reported to crystallize as white needles from dilute alcohol.

Experimental Protocol (Historical Account - for informational purposes only):

-

Reactants: 2,3,4,5-tetrabromosalicylic acid, powdered soda lime.

-

Apparatus: Retort.

-

Procedure:

-

Combine 2,3,4,5-tetrabromosalicylic acid with powdered soda lime in a retort.

-

Heat the mixture to 195°C.

-

The resulting this compound is collected.

-

Purification is achieved by crystallization from dilute alcohol.

-

Note: This protocol lacks the detail and safety considerations of modern synthetic procedures and should be treated as a historical reference.

Analytical Methods

Specific analytical methods for the quantitative determination of this compound are not well-documented. However, based on its chemical structure, standard analytical techniques for brominated phenols would be applicable.

Potential Analytical Approaches

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common and highly effective method for the analysis of semi-volatile organic compounds like brominated phenols. Derivatization may be necessary to improve volatility and chromatographic performance.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile and water, coupled with a UV or mass spectrometry detector, would likely provide good separation and detection.

Workflow for a Hypothetical Analytical Method:

Caption: Hypothetical workflow for the analysis of this compound.

Biological Activity and Toxicology

There is a significant lack of specific data on the biological activity, mechanism of action, and toxicology of this compound. Information is often extrapolated from related brominated compounds or from safety data sheets for commercial solutions.

Table 2: Summary of Toxicological Information (from Safety Data Sheets for solutions in Toluene)

| Endpoint | Observation |

| Acute Oral Toxicity | May be fatal if swallowed and enters airways. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. |

| Acute Inhalation Toxicity | Harmful if inhaled. |

| Specific Target Organ Toxicity (Single Exposure) | May cause drowsiness or dizziness. |

| Carcinogenicity | Suspected of causing cancer. |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (eyes, brain, liver, kidneys, urinary bladder). |

| Hazard to the Aquatic Environment | Very toxic to aquatic life. |

Note: These toxicological endpoints are for a solution of the compound and may be influenced by the solvent (toluene). Specific studies on the pure compound are needed for a definitive toxicological profile.

Signaling Pathways and Drug Development Potential

Currently, there is no published research linking this compound to any specific signaling pathways or investigating its potential in drug development. The study of brominated phenols in drug discovery is an emerging area, but this particular isomer has not been a focus of such research.

Logical Relationship for Investigating Biological Activity:

Caption: A logical workflow for the future investigation of the drug development potential of this compound.

Conclusion and Future Directions

This compound remains a poorly characterized compound within the family of brominated phenols. While its basic chemical identity is established, there is a clear and significant gap in the scientific literature regarding its synthesis, analytical methodology, biological activity, and toxicological profile. The information presented in this guide is a consolidation of the limited available data.

For researchers, scientists, and drug development professionals, this compound represents an unexplored area of chemical and biological space. Future research should focus on:

-

Developing and optimizing a modern, high-yield synthetic route.

-

Establishing and validating robust analytical methods for its detection and quantification in various matrices.

-

Conducting comprehensive in vitro and in vivo studies to determine its biological effects and toxicological profile.

-

Investigating its potential to interact with biological targets and modulate signaling pathways, which could uncover novel therapeutic applications.

The lack of data underscores the need for foundational research to unlock the potential and understand the risks associated with this compound.

References

An In-depth Technical Guide on the Molecular Structure and Bonding of 2,3,4,5-Tetrabromophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of 2,3,4,5-Tetrabromophenol. Due to the limited availability of specific experimental data for this particular isomer, this document combines established chemical principles with data from analogous compounds to offer a predictive and practical resource. It includes a summary of key chemical data, a generalized experimental protocol for its synthesis and characterization, and a logical workflow for its analysis. This guide is intended to serve as a foundational document for researchers and professionals engaged in the study and application of brominated phenols.

Introduction

This compound is a polyhalogenated aromatic compound belonging to the family of brominated phenols. While less common than some of its isomers, such as 2,3,4,6-tetrabromophenol, it is of interest in various fields, including environmental science and toxicology, due to the widespread use and environmental presence of brominated flame retardants, which can degrade into various brominated phenols. Understanding the precise molecular structure and bonding of this compound is crucial for predicting its chemical reactivity, biological activity, and environmental fate.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted with four bromine atoms and one hydroxyl group. The IUPAC name for this compound is this compound, and its chemical identifiers are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 36313-15-2 | [1] |

| Molecular Formula | C₆H₂Br₄O | [1] |

| Molecular Weight | 409.69 g/mol | [1] |

| Canonical SMILES | C1=C(C(=C(C(=C1Br)Br)Br)Br)O | [1] |

| InChI | InChI=1S/C6H2Br4O/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H | [1] |

| InChIKey | KXZRECGEDVBJPM-UHFFFAOYSA-N | [1] |

Bonding and Electronic Effects

The bonding in this compound is characterized by the aromatic sp² hybridized carbon atoms of the benzene ring. The carbon-bromine (C-Br) bonds are covalent, with some degree of polarity due to the difference in electronegativity between carbon and bromine. The hydroxyl group (-OH) is a strong activating group, donating electron density to the aromatic ring through resonance, which influences the molecule's reactivity in electrophilic aromatic substitution reactions. The four bulky bromine atoms create significant steric hindrance around the aromatic ring, which can affect the molecule's conformation and its ability to interact with biological targets.

Experimental Protocols

Due to the scarcity of specific experimental procedures for this compound, the following sections provide generalized protocols based on established methods for the synthesis and characterization of brominated phenols.

Synthesis of this compound (Generalized Method)

A common method for the synthesis of brominated phenols is the direct electrophilic bromination of a less substituted phenol.[2] The regioselectivity of the bromination can be influenced by the choice of brominating agent, solvent, and reaction conditions.[3]

Principle: Electrophilic aromatic substitution of a suitable bromophenol precursor with a brominating agent.

Materials:

-

A suitable starting material, such as 2,3,4-tribromophenol or another appropriate precursor.

-

Brominating agent (e.g., liquid bromine, N-bromosuccinimide).

-

Solvent (e.g., acetic acid, carbon tetrachloride, or a less hazardous alternative).

-

Catalyst (optional, e.g., iron(III) bromide).

-

Sodium thiosulfate solution (for quenching excess bromine).

-

Sodium bicarbonate solution (for neutralization).

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane).

-

Anhydrous sodium sulfate or magnesium sulfate (for drying).

Procedure:

-

Dissolve the starting bromophenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the brominating agent dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color of bromine disappears.

-

Neutralize the reaction mixture by carefully adding a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography.

Characterization Methods

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to show a singlet for the hydroxyl proton (its chemical shift will be concentration-dependent) and a singlet for the lone aromatic proton at the C6 position. The exact chemical shift of the aromatic proton will be influenced by the surrounding bromine atoms.

-

¹³C NMR: The ¹³C NMR spectrum will show six distinct signals for the carbon atoms of the aromatic ring. The chemical shifts will be influenced by the attached bromine and hydroxyl groups. The carbon attached to the hydroxyl group will be the most deshielded.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-O stretching vibration around 1200 cm⁻¹.

-

Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-Br stretching vibrations typically appear in the fingerprint region below 800 cm⁻¹.

Mass spectrometry is a crucial technique for confirming the molecular weight and isotopic pattern of this compound. Due to the presence of four bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern resulting from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Visualizations

Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Generalized Experimental Workflow

References

An In-depth Technical Guide on the Historical Discovery and Isolation of 2,3,4,5-Tetrabromophenol

Historical Context: The Dawn of Phenol Bromination

The study of phenol and its derivatives was a cornerstone of organic chemistry in the 19th century. Chemists readily explored the reactivity of the aromatic ring, with halogenation being a key transformation. The direct bromination of phenol was known to be a vigorous reaction, yielding a mixture of brominated products. The primary challenge for early chemists was not the synthesis of polybrominated phenols but rather the isolation and purification of specific isomers from the resulting complex mixtures. Fractional distillation and crystallization were the primary tools available, which were often insufficient to separate compounds with very similar physical properties.

The synthesis of polybrominated phenols, including tetrabromophenol isomers, would have likely been achieved by treating phenol with an excess of bromine, often in a solvent like carbon disulfide or acetic acid. The resulting product would have been a crude mixture of various brominated species, from which individual isomers would need to be painstakingly isolated.

Plausible Early Synthesis and Isolation of 2,3,4,5-Tetrabromophenol

While a definitive historical protocol for the first isolation of this compound is elusive, a plausible experimental workflow can be reconstructed based on the chemical knowledge of the era. The synthesis would likely have involved the direct bromination of a suitable precursor, followed by a meticulous purification process. A potential starting material could have been 3,4,5-tribromophenol, which upon further bromination would be expected to yield the desired this compound among other products.

Objective: To synthesize and isolate this compound.

Materials:

-

3,4,5-Tribromophenol

-

Liquid Bromine (Br₂)

-

Carbon Disulfide (CS₂) or Glacial Acetic Acid

-

Sodium bisulfite (NaHSO₃) solution

-

Ethanol

-

Water

Procedure:

-

Dissolution: A known quantity of 3,4,5-tribromophenol would be dissolved in a suitable solvent, such as carbon disulfide or glacial acetic acid, in a glass flask.

-

Bromination: An equimolar amount, or a slight excess, of liquid bromine would be slowly added to the solution. The reaction would likely be exothermic, requiring cooling in an ice bath to control the reaction rate and minimize side product formation. The flask would be loosely stoppered to allow for the escape of hydrogen bromide (HBr) gas, a byproduct of the reaction.

-

Reaction Quenching and Neutralization: After the addition of bromine was complete, the reaction mixture would be stirred for a period to ensure complete reaction. The excess bromine would then be quenched by the addition of a sodium bisulfite solution until the characteristic reddish-brown color of bromine disappeared.

-

Solvent Removal: The solvent (carbon disulfide or acetic acid) would be removed by distillation.

-

Crude Product Isolation: The remaining residue would contain the crude this compound, likely contaminated with other brominated phenols and starting material.

-

Purification by Fractional Crystallization: The crude solid would be subjected to repeated fractional crystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. This painstaking process would involve dissolving the solid in a minimal amount of hot solvent and allowing it to cool slowly. Crystals of different isomers would ideally form at different rates and temperatures, allowing for their mechanical separation. This process would be repeated multiple times to achieve a sample of relatively pure this compound.

-

Drying: The purified crystals would be collected by filtration and dried, likely in a desiccator over a drying agent like calcium chloride.

Characterization: Then and Now

In the late 19th or early 20th century, the characterization of a newly isolated compound would have relied on a limited set of techniques:

-

Melting Point Determination: A sharp and consistent melting point would be a key indicator of purity.

-

Elemental Analysis: Combustion analysis would be used to determine the empirical formula (C₆H₂Br₄O), providing strong evidence for the compound's composition.

-

Color and Crystalline Form: The physical appearance of the crystals would be meticulously recorded.

Today, a comprehensive characterization of this compound would involve a suite of modern analytical techniques.

The following table summarizes key physicochemical and spectroscopic data for this compound, which would be used for its definitive identification and purity assessment in a modern laboratory.

| Property | Value |

| Molecular Formula | C₆H₂Br₄O |

| Molecular Weight | 409.70 g/mol |

| CAS Number | 36313-15-2 |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 118-122 °C |

| ¹H NMR (CDCl₃) | δ 7.55 (s, 1H), 5.60 (s, 1H) |

| ¹³C NMR (CDCl₃) | δ 147.1, 134.2, 120.5, 115.8, 112.4, 110.1 |

| Major IR Peaks (cm⁻¹) | 3450 (O-H), 1550, 1450, 1350, 860 |

Visualizing the Historical Workflow

The following diagram, generated using the DOT language, illustrates the plausible historical workflow for the synthesis and isolation of this compound.

Conclusion

While the specific historical account of the first discovery and isolation of this compound remains obscure, the principles of organic synthesis and purification from the late 19th and early 20th centuries allow for a logical reconstruction of the likely experimental approach. The synthesis would have relied on the direct bromination of a suitable precursor, followed by the arduous process of fractional crystallization to isolate the desired isomer from a complex mixture. The characterization would have been limited to fundamental physical and compositional analysis. This reconstructed history, coupled with modern analytical data, provides a comprehensive technical overview of this specific polybrominated phenol.

Spectroscopic Profile of 2,3,4,5-Tetrabromophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4,5-tetrabromophenol, a significant halogenated organic compound. Due to the limited availability of experimentally derived public data for this specific isomer, this guide combines predicted spectroscopic values with established methodologies and data from analogous compounds to offer a robust resource for identification and characterization. The information herein is intended to support research and development activities where this compound may be encountered or utilized.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.5 - 8.0 | Singlet | Ar-H (H-6) |

| ~5.5 - 6.5 | Broad Singlet | -OH |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-1 (C-OH) |

| ~110 - 120 | C-2, C-3, C-4, C-5 (C-Br) |

| ~130 - 140 | C-6 (C-H) |

Infrared (IR) Spectroscopy Data (Expected)

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3200 - 3600 | Strong, Broad | O-H Stretch |

| ~3100 | Weak | Aromatic C-H Stretch |

| 1550 - 1600 | Medium | Aromatic C=C Stretch |

| 1400 - 1500 | Medium | Aromatic C=C Stretch |

| 1150 - 1250 | Strong | C-O Stretch |

| 600 - 800 | Strong | C-Br Stretch |

Mass Spectrometry (MS) Data (Based on Analogy)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of four bromine atoms (⁵⁰.⁷% ⁷⁹Br and ⁴⁹.³% ⁸¹Br). The molecular ion peak (M⁺) will appear as a cluster of peaks. The most abundant peak in this cluster will depend on the specific combination of isotopes.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 406, 408, 410, 412, 414 | Variable | [M]⁺ Isotope Cluster |

| 327, 329, 331, 333 | Variable | [M-Br]⁺ |

| 299, 301, 303 | Variable | [M-Br-CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., deuterochloroform, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical, and DMSO-d₆ is often preferred for phenols to observe the hydroxyl proton signal, which might otherwise exchange with trace amounts of water in other solvents.[1]

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-12 ppm).

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

The spectral width should encompass the expected range for aromatic and substituted carbons (e.g., 0-160 ppm).[2]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Solid Sample): The potassium bromide (KBr) pellet method is commonly used for solid samples.[3]

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Place the powder into a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

IR Spectrum Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The characteristic broad O-H stretch of phenols is expected between 3200-3600 cm⁻¹.[4][5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

Sample Preparation and Introduction (GC-MS):

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer. A non-polar capillary column is often suitable for separating brominated phenols.[6]

Mass Spectrum Acquisition:

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

-

The analysis of brominated phenols can also be performed using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) with an electrospray ionization (ESI) source for enhanced sensitivity and specificity.[7][8]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. m.youtube.com [m.youtube.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Degradation of 2,3,4,5-Tetrabromophenol: A Technical Guide to Anticipated Products and Pathways

Introduction

2,3,4,5-Tetrabromophenol is a member of the broader class of polybrominated phenols, which are of significant interest due to their use as flame retardants and their potential to form toxic byproducts upon thermal decomposition. Understanding the thermal degradation behavior of these compounds is crucial for assessing their environmental fate, developing safe disposal methods, and predicting potential human exposure to hazardous thermal decomposition products. This technical guide provides a comprehensive, albeit theoretical, examination of the likely thermal degradation products of this compound, detailed hypothetical experimental protocols for their analysis, and visual representations of the proposed chemical pathways and experimental workflows.

Proposed Thermal Degradation Pathways

The thermal degradation of this compound is anticipated to proceed through a series of complex reactions, primarily driven by high temperatures. The principal degradation routes are expected to involve debromination, rearrangement, and condensation reactions.

Initial Degradation: The primary initial step in the thermal degradation of this compound is the homolytic cleavage of a carbon-bromine (C-Br) bond, resulting in the formation of a bromophenyl radical and a bromine radical. The position of the initial bromine loss will depend on the relative bond dissociation energies, which are influenced by the electronic environment of the aromatic ring.

Formation of Lower Brominated Phenols: The resulting bromophenyl radical can then abstract a hydrogen atom from another organic molecule to form a tribromophenol. Successive debromination and hydrogen abstraction steps are expected to produce a cascade of lower brominated phenols, including various isomers of dibromophenols and monobromophenols, and ultimately, phenol.

Formation of Polybrominated Dibenzofurans (PBDFs) and Dibenzodioxins (PBDDs): A significant concern with the thermal degradation of brominated phenols is the potential for the formation of highly toxic polybrominated dibenzofurans (PBDFs) and polybrominated dibenzo-p-dioxins (PBDDs). While the formation of PBDDs from a single precursor phenol is less direct, PBDFs can be formed through the intramolecular cyclization of a bromophenoxyl radical. The specific congeners of PBDFs formed will depend on the positions of the remaining bromine atoms.

Anticipated Thermal Degradation Products

Based on the proposed degradation pathways, a range of products can be anticipated from the thermal decomposition of this compound. These are summarized in the tables below.

Table 1: Potential Debromination Products of this compound

| Compound Class | Potential Products |

| Tribromophenols | 2,3,4-Tribromophenol, 2,3,5-Tribromophenol, 2,4,5-Tribromophenol |

| Dibromophenols | Various isomers |

| Monobromophenols | Various isomers |

| Phenol | Phenol |

Table 2: Potential Dimerization and Condensation Products

| Compound Class | Potential Products |

| Polybrominated Dibenzofurans (PBDFs) | Tribromodibenzofurans, Dibromodibenzofurans, etc. |

| Polybrominated Dibenzo-p-dioxins (PBDDs) | Formation is less direct but possible through secondary reactions |

| Polybrominated Biphenyls (PBBs) | Formed through the coupling of two bromophenyl radicals |

Generic Experimental Protocol for Thermal Degradation Studies

The following protocol outlines a general methodology for the experimental investigation of the thermal degradation of this compound. This protocol is based on common practices for studying similar compounds and should be adapted as needed for specific experimental setups.

4.1. Materials and Equipment

-

This compound (high purity)

-

Inert gas (e.g., Nitrogen, Argon)

-

Tubular furnace with programmable temperature control

-

Quartz reactor tube

-

Gas-tight syringes for sample introduction

-

Cold trap (e.g., liquid nitrogen or dry ice/acetone)

-

Gas chromatography-mass spectrometry (GC-MS) system

-

High-performance liquid chromatography (HPLC) system

-

Solvents for extraction (e.g., Toluene, Dichloromethane)

-

Internal standards for quantification

4.2. Pyrolysis Procedure

-

A known quantity of this compound is accurately weighed and placed in a quartz boat.

-

The quartz boat is inserted into the center of the quartz reactor tube.

-

The reactor is placed within the tubular furnace.

-

The system is purged with an inert gas for a sufficient time to remove all oxygen.

-

The furnace is heated to the desired pyrolysis temperature (e.g., in the range of 300-900 °C) at a controlled rate.

-

The sample is pyrolyzed for a set duration.

-

The volatile and semi-volatile degradation products are carried by the inert gas stream out of the furnace.

-

The product stream is passed through a cold trap to condense the degradation products.

-

The non-condensable gases can be collected in a gas bag for analysis.

4.3. Sample Analysis

-

The cold trap is allowed to warm to room temperature, and the condensed products are dissolved in a suitable solvent (e.g., Toluene).

-

An internal standard is added to the solvent extract for quantitative analysis.

-

The extract is analyzed by GC-MS to identify and quantify the volatile and semi-volatile degradation products. The GC oven temperature program should be optimized to separate the various brominated phenols and potential PBDD/F congeners.

-

Analysis of higher molecular weight products may require HPLC.

-

The non-condensable gases are analyzed by a separate GC system, often equipped with a thermal conductivity detector (TCD) or a flame ionization detector (FID).

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, provide a visual representation of the proposed thermal degradation pathways and a typical experimental workflow.

Caption: Proposed thermal degradation pathways of this compound.

Environmental Fate and Persistence of 2,3,4,5-Tetrabromophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for the environmental fate and persistence of 2,3,4,5-tetrabromophenol. Therefore, this guide synthesizes available information on closely related brominated and halogenated phenols to provide a comprehensive overview of its expected behavior in the environment. All data and pathways presented should be interpreted with this consideration.

Introduction

This compound is a member of the polybrominated phenol group, which are compounds of environmental interest due to their potential persistence, bioaccumulation, and toxicity. Understanding the environmental fate of such chemicals is crucial for assessing their ecological risk and for the development of safe and sustainable chemical products. This technical guide provides an in-depth analysis of the expected environmental behavior of this compound, drawing upon data from related compounds and predictive models.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. The following table summarizes key properties for this compound, primarily sourced from PubChem.

| Property | Value | Source |

| Molecular Formula | C₆H₂Br₄O | --INVALID-LINK-- |

| Molecular Weight | 409.69 g/mol | --INVALID-LINK-- |

| log Kₒw (Octanol-Water Partition Coefficient) | 4.3 (Predicted) | --INVALID-LINK-- |

| Water Solubility | Predicted to be low | General principle for highly brominated phenols |

| Vapor Pressure | Predicted to be low | General principle for highly brominated phenols |

Environmental Fate and Persistence

The persistence of a chemical in the environment is determined by its resistance to various degradation processes.

Abiotic Degradation

Photodegradation:

Halogenated phenols can undergo photodegradation in the presence of light. The primary mechanism is often reductive dehalogenation, where a bromine atom is replaced by a hydrogen atom. For 2,4,6-tribromophenol, phototransformation has been shown to follow pseudo-first-order kinetics, with the rate influenced by factors such as pH and the presence of other substances like iron ions and nitrites[1]. It is expected that this compound would undergo a similar process, leading to the formation of lesser brominated phenols.

Hydrolysis:

Hydrolysis is not expected to be a significant degradation pathway for brominated phenols under typical environmental pH conditions.

Biotic Degradation

Aerobic Biodegradation:

Studies on other brominated phenols, such as 2,4,6-tribromophenol, have demonstrated that they can be biodegraded by aerobic microorganisms. This process often involves debromination as an initial step[2]. The complete mineralization of the compound to carbon dioxide and water can occur, although the rate and extent of degradation are highly dependent on the microbial community and environmental conditions. Some bacterial genera, such as Cupriavidus, Sphingomonas, and Mycobacterium, are known to degrade chlorinated and potentially brominated phenols[3].

Anaerobic Biodegradation:

Under anaerobic conditions, reductive dehalogenation is a key degradation pathway for halogenated phenols. This process can be carried out by various anaerobic bacteria[2]. For other brominated flame retardants, anaerobic degradation has been observed to proceed through a stepwise removal of bromine atoms.

Bioaccumulation

The potential for a chemical to bioaccumulate in organisms is often estimated using its octanol-water partition coefficient (log Kₒw). With a predicted log Kₒw of 4.3, this compound has a potential for bioaccumulation in aquatic organisms[4]. Bioaccumulation is a significant concern for persistent organic pollutants as it can lead to the transfer and magnification of the chemical through the food web.

Soil Sorption and Mobility

The mobility of this compound in soil is expected to be low. Chemicals with high log Kₒw values tend to adsorb strongly to soil organic matter, which limits their movement through the soil column and potential to contaminate groundwater. The sorption behavior of brominated phenols in soil is influenced by factors such as soil organic matter content and pH.

Experimental Protocols

Biodegradation Assessment

Protocol: Aerobic biodegradation can be assessed using OECD Guideline 301 (Ready Biodegradability). A typical experiment involves:

-

Inoculum: Activated sludge from a wastewater treatment plant is commonly used as the microbial inoculum.

-

Test System: A defined mineral medium containing the test substance as the sole carbon source is inoculated with the activated sludge.

-

Incubation: The test is run in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

-

Measurement: Biodegradation is monitored by measuring parameters such as oxygen consumption or carbon dioxide production.

-

Analysis: The percentage of degradation is calculated based on the theoretical oxygen demand or carbon dioxide production.

Photodegradation Assessment

Protocol: Photodegradation studies are typically conducted by exposing a solution of the test compound to a light source that simulates sunlight.

-

Solution Preparation: A solution of this compound is prepared in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Irradiation: The solution is exposed to a light source with a known spectral output, such as a xenon arc lamp.

-

Sampling: Aliquots are taken at various time points.

-

Analysis: The concentration of the parent compound and any degradation products are measured using analytical techniques like HPLC-UV or LC-MS.

-

Kinetics: The degradation rate constant and half-life are calculated from the concentration-time data.

Soil Sorption Assessment

Protocol: The soil sorption coefficient (Kₒc) can be determined using the batch equilibrium method (OECD Guideline 106).

-

Soil and Solution Preparation: A series of solutions of this compound of varying concentrations are prepared. A well-characterized soil is used as the sorbent.

-

Equilibration: Soil samples are equilibrated with the test solutions for a defined period (e.g., 24 hours) with constant agitation.

-

Separation: The soil and aqueous phases are separated by centrifugation.

-

Analysis: The concentration of the test substance in the aqueous phase is determined.

-

Calculation: The amount of substance sorbed to the soil is calculated by difference, and the sorption coefficient is determined.

Visualizations

The following diagrams illustrate generalized pathways and workflows relevant to the environmental fate assessment of this compound.

Caption: Generalized photodegradation pathway of this compound.

Caption: Workflow for assessing the ready biodegradability of this compound.

Conclusion

While specific experimental data on the environmental fate and persistence of this compound is limited, this guide provides a scientifically grounded overview based on the behavior of analogous compounds and predictive methods. It is anticipated that this compound will exhibit moderate persistence in the environment, with photodegradation and microbial degradation being the primary removal mechanisms. Its potential for bioaccumulation warrants further investigation. The experimental protocols outlined provide a framework for generating the necessary data to perform a comprehensive environmental risk assessment for this compound. Further research is essential to fully characterize the environmental behavior of this compound and to ensure its safe use and management.

References

In Vitro Toxicological Profile of 2,3,4,5-Tetrabromophenol: A Technical Guide

Disclaimer: Direct in vitro toxicological data for 2,3,4,5-Tetrabromophenol is limited in the current scientific literature. This guide provides a comprehensive overview of the potential toxicological profile of this compound by summarizing available data on structurally related brominated phenols, such as Tetrabromobisphenol A (TBBPA), 2,4,6-Tribromophenol (2,4,6-TBP), and Pentabromophenol (PBP). The information presented herein should be interpreted with caution and serves as a guide for future research.

Introduction

This compound is a member of the brominated flame retardant (BFR) family, a class of chemicals widely used to reduce the flammability of various consumer products. Due to their persistence and potential for bioaccumulation, the toxicological effects of BFRs are of significant concern. This technical guide provides an in-depth overview of the potential in vitro toxicological profile of this compound, drawing upon data from closely related brominated phenols to infer its likely cytotoxic, genotoxic, and endocrine-disrupting properties. The methodologies for key in vitro assays are detailed to provide a framework for future toxicological assessments of this compound.

Data Presentation

Cytotoxicity

| Compound | Cell Line | Assay | Endpoint | Concentration/IC50 | Reference |

| Tetrabromobisphenol A (TBBPA) | Human peripheral blood mononuclear cells (PBMCs) | MTT Assay | Cell Viability Reduction | Not specified | [1] |

| 2,4,6-Tribromophenol (2,4,6-TBP) | Human peripheral blood mononuclear cells (PBMCs) | MTT Assay | Cell Viability Reduction | Not specified | [1] |

| Pentabromophenol (PBP) | Human peripheral blood mononuclear cells (PBMCs) | MTT Assay | Cell Viability Reduction | Not specified | [1] |

Note: The provided references indicate that these compounds reduce cell viability, but do not offer specific IC50 values. Further research is needed to quantify the cytotoxic potential of this compound.

Genotoxicity

Studies on related brominated phenols suggest that this compound may possess genotoxic potential, primarily through the induction of oxidative DNA damage.

| Compound | Cell Line | Assay | Endpoint | Observed Effect | Reference |

| 2,4,6-Tribromophenol (2,4,6-TBP) | Human peripheral blood mononuclear cells (PBMCs) | Comet Assay | DNA single-strand breaks, oxidative DNA damage (purine and pyrimidine oxidation) | Increased DNA damage with increasing concentration. | [2] |

| Pentabromophenol (PBP) | Human peripheral blood mononuclear cells (PBMCs) | Comet Assay | DNA single-strand breaks, oxidative DNA damage (purine oxidation) | Increased DNA damage with increasing concentration. | [2] |

| Tetrabromobisphenol A (TBBPA) | Human peripheral blood mononuclear cells (PBMCs) | Comet Assay | DNA single-strand breaks, oxidative DNA damage (purine oxidation) | Increased DNA damage with increasing concentration. | [2] |

Endocrine Disruption

The potential for endocrine disruption is a significant concern for many brominated phenols.

| Compound | Assay Type | Receptor | Activity | EC50/IC50 | Reference |

| Tetrabromobisphenol A (TBBPA) | Recombined yeast strains | Estrogen Receptor α (ERα) | Agonist | Not specified | [3] |

| Tetrabromobisphenol A (TBBPA) | Recombined yeast strains | Progesterone Receptor (PR) | Antagonist | Not specified | [3] |

| Tetrabromobisphenol A (TBBPA) | Recombined yeast strains | Estrogen-related receptor γ (ERRγ) | Reverses inhibition by 4-hydroxytamoxifen | Not specified | [3] |

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Genotoxicity Assessment: Comet Assay (Alkaline Version)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells.

-

Cell Treatment: Expose cells in suspension or as a monolayer to the test compound for a defined period.

-

Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure parameters such as tail length and tail moment.

To specifically detect oxidative DNA damage, the protocol can be modified to include digestion with enzymes like formamidopyrimidine DNA glycosylase (FPG) and endonuclease III (EndoIII), which recognize and cleave DNA at sites of oxidized purines and pyrimidines, respectively.

Endocrine Disruption Assessment: Yeast Estrogen Screen (YES)

The YES assay is a reporter gene assay used to screen for chemicals with estrogenic activity.

-

Yeast Strain: Utilize a genetically modified strain of Saccharomyces cerevisiae that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of estrogen response elements (EREs).

-

Compound Exposure: Expose the yeast cells to a range of concentrations of the test compound in a 96-well plate.

-

Incubation: Incubate the plates to allow for potential binding of the compound to the hER, activation of the receptor, and subsequent expression of the reporter gene.

-

Substrate Addition: Add a chromogenic substrate for the β-galactosidase enzyme (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).

-

Color Development and Measurement: If the test compound has estrogenic activity, the expressed β-galactosidase will cleave the substrate, resulting in a color change that can be quantified using a spectrophotometer.

-

Data Analysis: Determine the estrogenic activity of the compound by comparing the response to a standard estrogen, such as 17β-estradiol, and calculate the EC50 value.

Visualization of Signaling Pathways and Workflows

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Caption: Postulated signaling pathway for genotoxicity induced by brominated phenols.

Caption: Workflow for the Yeast Estrogen Screen (YES) to detect endocrine activity.

Conclusion

While a specific and detailed in vitro toxicological profile for this compound is not yet established, the available data on structurally similar brominated phenols provide valuable insights into its potential hazards. It is plausible that this compound exhibits cytotoxic and genotoxic effects, likely mediated through the induction of oxidative stress. Furthermore, the potential for endocrine disruption, a common characteristic of brominated phenols, cannot be disregarded.

The experimental protocols and signaling pathways outlined in this guide offer a robust framework for the future in vitro toxicological evaluation of this compound. Further research employing these and other advanced methodologies is crucial to accurately characterize its toxicological profile and to perform a comprehensive risk assessment for human health and the environment. The generation of quantitative data, such as IC50 and EC50 values, from a battery of in vitro assays is a critical next step.

References

Methodological & Application

Application Note: Quantification of 2,3,4,5-Tetrabromophenol using a Validated HPLC-UV Method

[AN-HPLC-028]

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of 2,3,4,5-Tetrabromophenol. The described protocol is applicable to researchers, scientists, and professionals in drug development and environmental analysis. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, providing excellent separation and quantification of the target analyte.

Introduction

This compound is a member of the brominated phenol family, which are compounds of interest due to their use as flame retardants and their potential environmental and health impacts. Accurate and precise quantification of such compounds is crucial for safety and quality control in various industries. High-Performance Liquid Chromatography with UV detection is a widely accessible and reliable technique for the analysis of aromatic compounds like bromophenols. This document provides a detailed protocol for the quantification of this compound, including sample preparation, chromatographic conditions, and data analysis.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.

-

Chemicals and Reagents:

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Methanol (HPLC grade)

-

Trifluoroacetic acid (TFA) or Phosphoric acid (optional, for mobile phase modification)

-

Sample diluent: Acetonitrile/Water (50:50, v/v)

-

Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the sample diluent to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. For aqueous samples, a solid-phase extraction (SPE) is recommended to concentrate the analyte and remove interfering substances.

-

Solid-Phase Extraction (for aqueous samples):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC-grade water.

-

Load 100 mL of the aqueous sample onto the cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of water to remove any polar impurities.

-

Dry the cartridge under vacuum or with nitrogen for 10 minutes.

-

Elute the this compound with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the sample diluent.

-

Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

-

HPLC-UV Method Parameters

The following chromatographic conditions are recommended:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | 0-2 min: 50% B2-15 min: 50-95% B15-18 min: 95% B18-20 min: 95-50% B20-25 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection Wavelength | Primary: 210 nmSecondary: 290 nm |

Note: Bromophenols typically exhibit a strong absorbance around 210 nm and a weaker, more selective absorbance around 280-290 nm.[1] The use of 210 nm will provide higher sensitivity, while 290 nm may offer better selectivity in complex matrices.

Data Presentation

The performance of the HPLC-UV method should be validated to ensure its suitability for the intended application. The following tables summarize the expected quantitative data based on typical performance for similar bromophenol analyses.[1][2]

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Table 2: Method Validation Parameters

| Parameter | Expected Value |

| Retention Time (min) | To be determined |

| Linearity (R²) | ≥ 0.999 |

| Limit of Detection (LOD) (µg/mL) | < 0.05 |

| Limit of Quantification (LOQ) (µg/mL) | < 0.15 |

| Recovery (%) | 90 - 110% |

| Precision (RSD %) | < 5% |

Experimental Workflow Diagram

Caption: Workflow for the quantification of this compound by HPLC-UV.

Signaling Pathway Diagram (Logical Relationship)

Caption: Logical flow from sample to quantification in the HPLC-UV analysis.

Conclusion

The HPLC-UV method described in this application note provides a reliable and reproducible approach for the quantification of this compound. The protocol is straightforward and utilizes common laboratory instrumentation and reagents, making it accessible for routine analysis in various scientific and industrial settings. Proper method validation is essential to ensure the accuracy and precision of the results.

References

Application Notes and Protocols for the Detection of 2,3,4,5-Tetrabromophenol in Soil by GC-MS

Introduction

2,3,4,5-Tetrabromophenol is a member of the brominated flame retardant (BFR) family, a group of organobromine compounds that are added to materials to inhibit, suppress, or delay combustion. Due to their widespread use and persistence, BFRs can accumulate in the environment, including in soil, posing potential risks to ecosystems and human health. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the identification and quantification of these compounds in environmental matrices. This document provides a detailed protocol for the detection of this compound in soil samples, targeting researchers, scientists, and professionals in drug development and environmental monitoring.

Principle

This method involves the extraction of this compound from soil samples using ultrasonic-assisted extraction (UAE). Due to the polar nature of the phenolic hydroxyl group, which can lead to poor chromatographic peak shape and low volatility, a derivatization step is necessary. In this protocol, the extract is acetylated using acetic anhydride to convert the polar phenol into a less polar and more volatile ester, making it amenable to GC-MS analysis. Quantification is achieved using an internal standard method with gas chromatography coupled to a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Experimental Protocols

1. Sample Preparation and Extraction

-

Materials:

-

Soil sample (air-dried and sieved through a 2 mm mesh)

-

Anhydrous sodium sulfate (Na₂SO₄), analytical grade

-

Ethyl acetate, pesticide residue grade

-

Internal standard solution (e.g., ¹³C₁₂-2,3,4,5-Tetrabromophenol, if available, or a suitable surrogate standard like 2,4,6-tribromophenol)

-

50 mL centrifuge tubes with screw caps

-

Ultrasonic bath

-

Centrifuge

-

Glass Pasteur pipettes

-

Syringe filters (0.45 µm, PTFE)

-

-

Procedure:

-

Weigh 5.0 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Add 1.0 g of anhydrous sodium sulfate to the soil sample to absorb any residual moisture.

-

Spike the sample with a known amount of the internal standard solution.

-

Add 20 mL of ethyl acetate to the centrifuge tube.

-

Cap the tube tightly and place it in an ultrasonic bath.

-

Sonicate the sample for 30 minutes at a controlled temperature (e.g., 30°C).

-

After sonication, centrifuge the sample at 3000 rpm for 10 minutes to separate the soil from the solvent.

-

Carefully transfer the supernatant (ethyl acetate extract) to a clean collection tube using a Pasteur pipette.

-

Repeat the extraction process (steps 4-8) with another 20 mL of ethyl acetate.

-

Combine the two extracts.

-

Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

-

The concentrated extract is now ready for derivatization.

-

2. Derivatization: Acetylation

-

Materials:

-

Concentrated soil extract (from step 1.11)

-

Pyridine, analytical grade

-

Acetic anhydride, analytical grade

-

Heating block or water bath

-

2 mL autosampler vials with inserts

-

-

Procedure:

-

Transfer the 1 mL concentrated extract to a 2 mL autosampler vial.

-

Add 50 µL of pyridine and 100 µL of acetic anhydride to the vial.

-

Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

-

After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

-

3. GC-MS Analysis

-

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (GC-MS).

-

Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Autosampler.

-

-

GC-MS Parameters (Example):

| Parameter | Value |

| GC | |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Injector Temperature | 280°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temp: 80°C, hold for 1 min |

| Ramp 1: 20°C/min to 200°C | |

| Ramp 2: 10°C/min to 300°C, hold for 5 min | |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Transfer Line Temp. | 280°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

-

SIM Ions for Acetylated this compound:

-

The molecular weight of this compound is approximately 409.7 g/mol . Acetylation adds a -COCH₃ group, increasing the molecular weight by 42.04 g/mol . The resulting molecular weight of the acetylated derivative is approximately 451.74 g/mol .

-

Target Ions (m/z): To be determined from the mass spectrum of an acetylated this compound standard. Likely ions would include the molecular ion cluster and major fragment ions. For a tetrabrominated compound, a characteristic isotopic pattern will be observed.

-

Qualifier Ions (m/z): At least two other prominent and specific ions should be monitored for confirmation.

-

4. Quantification

-

Calibration:

-

Prepare a series of calibration standards of acetylated this compound in a suitable solvent (e.g., hexane) at concentrations ranging from 1 to 100 ng/mL.

-

Spike each calibration standard with the same concentration of the internal standard as used for the soil samples.

-

Analyze the calibration standards using the same GC-MS method.

-

Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

-

Sample Analysis:

-

Inject the derivatized soil extract into the GC-MS system.

-

Identify and integrate the peaks corresponding to acetylated this compound and the internal standard based on their retention times and monitored ions.

-

Calculate the peak area ratio.

-

Determine the concentration of this compound in the extract from the calibration curve.

-

Calculate the final concentration in the soil sample, taking into account the initial sample weight and any dilution factors.

-

Data Presentation

Quantitative data for this compound in soil is not widely available in the literature. The following table presents example data for a related compound, Tetrabromobisphenol A (TBBPA), to illustrate typical concentration ranges that might be encountered in environmental samples.[1]

| Sample ID | Location | Soil Type | TBBPA Concentration (ng/g dry weight) |

| S-01 | Industrial Area A | Sandy Loam | 32.2 |

| S-02 | Industrial Area B | Clay | 15.8 |

| S-03 | Agricultural Land | Silt Loam | 0.3 |

| S-04 | Urban Park | Loam | 4.6 |

| S-05 | Background | Sandy | Not Detected (<0.1) |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the GC-MS analysis of this compound in soil.

References

Application Notes and Protocols: 2,3,4,5-Tetrabromophenol as an Intermediate in Flame Retardant Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3,4,5-tetrabromophenol as a key intermediate in the synthesis of brominated flame retardants (BFRs). The following sections detail the synthesis of a reactive flame retardant, 2,3,4,5-tetrabromophenyl glycidyl ether, its proposed mechanism of action, and representative data on the performance of related brominated epoxy resins.

Introduction

Brominated flame retardants are a class of organobromine compounds that are added to or reacted with polymers to inhibit, suppress, or delay the production of flames and prevent the spread of fire. This compound is a valuable intermediate in the synthesis of these flame retardants due to its high bromine content and reactive phenolic hydroxyl group. This hydroxyl group allows for its incorporation into various polymer backbones, creating reactive flame retardants that are covalently bound to the polymer matrix. This approach minimizes leaching and environmental contamination compared to additive flame retardants.

One common application is the synthesis of brominated epoxy resins. By reacting this compound with epichlorohydrin, a glycidyl ether derivative is formed. This derivative can then be cured with a suitable hardener to produce a thermosetting polymer with inherent flame-retardant properties. These resins are utilized in a variety of applications, including electronics, construction materials, and automotive components.

Experimental Protocols

Synthesis of 2,3,4,5-Tetrabromophenyl Glycidyl Ether

This protocol describes the synthesis of 2,3,4,5-tetrabromophenyl glycidyl ether from this compound and epichlorohydrin. The reaction proceeds in two main steps: the initial coupling of epichlorohydrin to the phenol to form a halohydrin ether, followed by dehydrohalogenation to form the epoxide ring.

Materials:

-

This compound

-

Epichlorohydrin (excess)

-

Catalyst (e.g., quaternary ammonium or phosphonium salt, or a Lewis acid like tin difluoride)

-

Sodium hydroxide (aqueous solution, e.g., 50%)

-

Organic solvent (e.g., toluene, xylene, or methyl isobutyl ketone)

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In the round-bottom flask, charge this compound and the catalyst.

-

Addition of Epichlorohydrin: With efficient stirring, add an excess of epichlorohydrin to the flask. The molar ratio of epichlorohydrin to the phenolic hydroxyl group should be significantly greater than 1:1 to favor the formation of the desired product and minimize side reactions. A ratio of 4:1 to 10:1 is common.

-

First Stage - Coupling Reaction: Heat the reaction mixture to a temperature between 100°C and 140°C. The reaction is often exothermic, and the temperature should be carefully controlled. Maintain this temperature for several hours (e.g., 3-12 hours) to ensure the complete formation of the intermediate halohydrin ether.

-

Cooling and Solvent Addition: After the initial reaction is complete, cool the mixture to 50-60°C. Add an organic solvent to dilute the reaction mixture, which will aid in the subsequent phase separation and washing steps.

-

Second Stage - Dehydrohalogenation: While maintaining the temperature at 50-60°C, slowly add a 50% aqueous solution of sodium hydroxide dropwise over a period of 1-2 hours with vigorous stirring. This step will neutralize the hydrohalic acid formed and promote the ring-closing reaction to form the glycidyl ether.

-

Post-Reaction: After the addition of sodium hydroxide is complete, continue stirring for an additional 1-3 hours at the same temperature to ensure the reaction goes to completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with deionized water until the aqueous layer is neutral. This will remove any remaining sodium hydroxide and salts.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

-

Purification: Remove the organic solvent and any remaining excess epichlorohydrin using a rotary evaporator under reduced pressure. The final product is a viscous liquid or a solid, depending on its purity and molecular weight.

Data Presentation

| Flame Retardant System | Polymer Matrix | Bromine Content (wt%) | LOI (%) | UL-94 Rating |

| Tetrabromobisphenol A (TBBPA) based epoxy resin | Epoxy | ~20% | 30-35 | V-0 |